molecular formula C24H31N B1345545 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile CAS No. 65860-74-4

4'-Undecyl[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1345545
CAS No.: 65860-74-4
M. Wt: 333.5 g/mol
InChI Key: YIJBPYUXIFSTAP-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Carbonitrile Chemistry and Functional Materials Science

The family of 4'-alkyl-4-cyanobiphenyls (nCBs) gained prominence with the groundbreaking synthesis of 4'-pentyl-4-cyanobiphenyl (5CB) in the early 1970s by George W. Gray and his team. researchgate.net This discovery was a pivotal moment for the development of liquid crystal displays (LCDs) due to the stable nematic phase of 5CB at room temperature. researchgate.net The nCB series, including 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile, is characterized by a rod-like molecular shape and a strong dipole moment from the cyano group, which are prerequisites for the formation of mesophases.

In the broader context of functional materials science, biphenyl carbonitriles are valued for their tunable electro-optical properties. The length of the alkyl chain significantly influences the type of liquid crystal phase exhibited and the transition temperatures between these phases. Longer chain homologues, such as 11CB, tend to exhibit smectic phases in addition to or instead of the nematic phase observed in shorter chain counterparts. rsc.org

Significance and Research Trajectory of this compound in Academic Inquiry

The research trajectory of this compound is intrinsically linked to the exploration of structure-property relationships within the nCB series. Early research focused on the synthesis of various homologues and the characterization of their liquid crystalline phases. tandfonline.com The undecyl derivative, with its relatively long alkyl chain, has been a subject of interest for studying the transition from nematic to smectic mesomorphism.

Investigations into the thermodynamic properties of 11CB have provided valuable data on its phase transitions. For instance, it is known to exhibit a transition from a crystalline solid to a smectic A (SmA) phase at approximately 53°C. rsc.org The smectic A phase is a type of liquid crystal phase where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes.

Modern synthetic methodologies, such as parallel and one-pot synthesis techniques, have been developed to efficiently produce a range of nCB homologues, including 11CB, for further study and application. researchgate.net These methods facilitate the systematic investigation of how incremental changes in the alkyl chain length affect the material's properties.

Scope and Objectives of Current Scholarly Investigations

Current research on this compound and other long-chain nCBs continues to explore their fundamental physical properties and potential applications beyond traditional displays. Key areas of investigation include:

Detailed Phase Behavior: High-resolution studies of the phase transitions of 11CB and its mixtures with other liquid crystals to understand the subtle energetic and structural changes that occur.

Spectroscopic Characterization: Techniques like Raman spectroscopy are employed to probe the intermolecular interactions and molecular conformations of long-chain nCBs in different environments. nih.gov These studies have revealed that in homologues with longer alkyl chains, such as 9CB and 10CB, effects like the folding back of the alkyl chain and enhanced dimerization become significant. nih.gov

Nanomaterial Composites: The incorporation of nanoparticles into liquid crystal matrices, including those based on long-chain cyanobiphenyls, is an active area of research. These studies aim to create novel functional materials with enhanced or entirely new properties.

Advanced Synthesis and Purification: The development of more efficient and scalable synthetic routes for high-purity long-chain nCBs remains a practical objective for both academic research and potential industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-undecylphenyl)benzonitrile
Source PubChem
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InChI

InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)24-18-14-22(20-25)15-19-24/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YIJBPYUXIFSTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5070363
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-
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Molecular Weight

333.5 g/mol
Source PubChem
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CAS No.

65860-74-4
Record name 4′-Undecyl[1,1′-biphenyl]-4-carbonitrile
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-undecyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-
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Record name 4'-undecyl[1,1'-biphenyl]-4-carbonitrile
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Synthetic Methodologies and Strategic Approaches for 4 Undecyl 1,1 Biphenyl 4 Carbonitrile

Retrosynthetic Analysis and Design of Chemical Pathways

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile, the most logical disconnection is the carbon-carbon single bond connecting the two phenyl rings. This C-C bond is the key strategic linkage to be formed.

This disconnection yields two critical synthons: a 4-undecylphenyl cation and a 4-cyanophenyl anion (or vice-versa). These idealized fragments correspond to practical chemical reagents. The most common and effective approach involves a polar reaction mechanism, typically facilitated by organometallic cross-coupling reactions. The corresponding synthetic equivalents for these synthons are:

(4-Undecylphenyl)boronic acid or its esters (e.g., pinacol (B44631) ester) as the nucleophilic partner.

4-Bromobenzonitrile or 4-iodobenzonitrile as the electrophilic partner.

Alternatively, the polarity can be reversed:

4-Cyanophenylboronic acid as the nucleophilic partner.

1-Bromo-4-undecylbenzene as the electrophilic partner.

This retrosynthetic blueprint points directly towards palladium-catalyzed cross-coupling reactions as the most promising forward synthetic strategy, due to their high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound

The formation of the aryl-aryl bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods have become central to modern organic synthesis for their reliability and broad scope.

The Suzuki-Miyaura coupling is the preeminent method for synthesizing biphenyl (B1667301) derivatives. libretexts.org This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The synthesis of this compound via this method would typically involve reacting (4-undecylphenyl)boronic acid with 4-bromobenzonitrile.

The catalytic cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzonitrile), forming a Pd(II) complex. libretexts.org

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 4-undecylphenyl moiety) to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biphenyl product and regenerating the palladium(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, ligand, base, and solvent is crucial for achieving high yields.

ParameterExamplesPurpose/Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Precursors that generate the active Pd(0) species. Loading is typically low (0.1-5 mol%).
Ligand Triphenylphosphine (PPh₃), Dialkylbiaryl phosphines (e.g., SPhos, JohnPhos) nih.govStabilizes the Pd catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphines are often highly effective. nih.govthieme-connect.com
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHActivates the boronic acid for transmetalation. The choice of base can significantly impact reaction rate and yield. nih.gov
Solvent Toluene, Dioxane, THF, often with waterA mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed reactions can also be employed for the synthesis of the biphenyl core. numberanalytics.com

Stille Coupling: This reaction couples an organotin compound (e.g., 4-undecyl(tributylstannyl)benzene) with an aryl halide. The Stille reaction is known for its tolerance of a wide variety of functional groups. numberanalytics.comrsc.org However, a significant drawback is the toxicity and difficulty in removing organotin byproducts. rsc.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Negishi Coupling: This method utilizes an organozinc reagent (e.g., (4-undecylphenyl)zinc chloride) to couple with an aryl halide. organic-chemistry.org Negishi coupling is highly effective and often proceeds with high yields. organic-chemistry.orgwikipedia.org The primary challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture. numberanalytics.com

Functional Group Interconversions and Selective Derivatization Routes

Functional group interconversion (FGI) provides alternative pathways to the target molecule, adding flexibility to the synthetic plan. imperial.ac.uk Instead of installing the cyano group at the beginning of the synthesis, it can be introduced from other functional groups after the biphenyl core has been formed.

One common strategy involves the dehydration of an amide. The synthesis could proceed via a Suzuki coupling to form 4'-undecyl-[1,1'-biphenyl]-4-carboxamide, which is then treated with a dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride) to yield the final nitrile product.

Another route is the conversion of an aldehyde. A Suzuki coupling between (4-undecylphenyl)boronic acid and 4-bromobenzaldehyde (B125591) would yield 4'-undecyl-[1,1'-biphenyl]-4-carbaldehyde. The aldehyde can then be converted to the nitrile through various methods, such as formation of an oxime followed by dehydration. This approach can be advantageous if the precursor, 4-formylphenylboronic acid, is more readily available or cost-effective. wikipedia.org

Optimization of Reaction Conditions and Scalability Considerations in Laboratory Synthesis

Optimizing reaction conditions is a critical step to maximize yield, minimize impurities, and ensure reproducibility, especially when considering scaling up the synthesis from milligram to gram quantities. For the Suzuki-Miyaura coupling, several variables are typically screened. researchgate.net

Key Optimization Parameters:

Catalyst and Ligand Loading: Reducing the amount of expensive palladium catalyst is crucial for cost-effectiveness. Loadings can often be decreased to well below 1 mol% without significant loss of yield, particularly with highly active modern ligands. researchgate.net

Temperature and Reaction Time: While many couplings proceed at elevated temperatures (e.g., 80-110 °C), some highly active catalyst systems can operate at or near room temperature. researcher.life Monitoring the reaction progress by techniques like TLC or GC-MS helps determine the optimal reaction time to ensure complete conversion without product degradation.

Base and Solvent System: The choice of base and solvent can have a profound effect on the reaction. A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, THF/water) is often necessary to identify the ideal combination for the specific substrates. researchgate.net

Recent advancements have seen the use of machine learning and automated high-throughput experimentation to rapidly explore the vast parameter space and identify optimal conditions for complex coupling reactions. illinois.educhemistryviews.org These approaches can significantly accelerate the optimization process. rsc.org

Regioselective and Stereoselective Synthesis Approaches for Analogues

The synthesis of this compound is inherently regioselective. The term regioselective refers to the control of the position at which a chemical bond is formed. In the context of cross-coupling reactions like the Suzuki coupling, the regiochemistry of the product is dictated by the substitution pattern of the starting materials.

To synthesize the desired 4,4'-disubstituted product, one must start with para-substituted precursors, such as 4 -bromobenzonitrile and (4 -undecylphenyl)boronic acid. The palladium catalyst specifically facilitates the bond formation at the carbon atoms previously attached to the halogen and boron moieties, respectively, leading to the exclusive formation of the 4,4'-linked biphenyl with very high regioselectivity.

This principle allows for the straightforward synthesis of a wide array of analogues. By varying the starting materials, one can systematically alter the structure. For example:

Changing the alkyl chain length on the boronic acid (e.g., using (4-heptylphenyl)boronic acid) would produce analogues with different liquid crystal properties.

Introducing substituents on either aromatic ring (e.g., using a fluoro-substituted bromobenzonitrile) would yield different classes of compounds.

Stereoselectivity is not a consideration for the synthesis of this compound itself, as the molecule is achiral and lacks stereocenters. However, if chiral side chains were to be introduced in analogues, preserving the stereochemical integrity of those centers during the synthesis would become an important consideration.

Advanced Structural Characterization Techniques for 4 Undecyl 1,1 Biphenyl 4 Carbonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the solution-state structure and dynamics of 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of resonances and the analysis of conformational and configurational isomers.

In the ¹H NMR spectrum, the aromatic protons of the biphenyl (B1667301) core typically appear as a complex multiplet in the downfield region (approximately 7.3-7.7 ppm), reflecting the coupling between adjacent protons on the phenyl rings. The protons of the undecyl chain resonate in the upfield region. The methylene (B1212753) group adjacent to the biphenyl ring (α-CH₂) is expected to appear around 2.6 ppm, with the subsequent methylene groups appearing between 1.2 and 1.6 ppm, and the terminal methyl group (ω-CH₃) resonating at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the nitrile group is typically observed in the 110-120 ppm range. The quaternary carbons of the biphenyl core to which the nitrile and undecyl groups are attached, as well as the carbon at the biphenyl linkage, will have distinct chemical shifts. The aromatic carbons will resonate in the approximate range of 125-145 ppm. For the undecyl chain, the α-carbon is expected around 35 ppm, the bulk of the methylene carbons between 22 and 32 ppm, and the terminal methyl carbon around 14 ppm.

Conformational analysis of the flexible undecyl chain and the rotational isomerism around the biphenyl linkage can be investigated through advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies. The relative orientation of the two phenyl rings, defined by the dihedral angle, influences the chemical shifts of the aromatic protons and carbons. Solid-state NMR studies on homologous 4'-n-alkyl-4-cyanobiphenyls have been employed to understand the molecular ordering in liquid crystalline phases. capes.gov.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons7.3 - 7.7125 - 145
α-CH₂~2.6~35
-(CH₂)₉-1.2 - 1.622 - 32
ω-CH₃~0.9~14
-C≡N-110 - 120
Biphenyl Quaternary Carbons-Varies

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the packing of molecules in the crystalline phase and its influence on the formation of liquid crystalline mesophases.

Table 2: Representative Crystallographic Parameters for a Homologous Compound (4-n-Nonyl-4'-cyanobiphenyl) tandfonline.com

Parameter Value
Chemical FormulaC₂₂H₂₇N
Crystal SystemTriclinic
Space GroupP1
a (Å)9.765(1)
b (Å)11.460(2)
c (Å)17.860(2)
α (°)85.460(2)
β (°)80.870(1)
γ (°)71.630(1)
Volume (ų)1871.9(3)
Z4

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation and intermolecular interactions.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, strong band around 2225 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the undecyl chain are observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1610 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C≡N stretch is also a strong and sharp band in the Raman spectrum. The aromatic ring stretching modes, particularly the symmetric "breathing" modes, often give rise to intense Raman signals. The long alkyl chain will also have characteristic vibrational modes, such as C-C stretching and CH₂ twisting and rocking vibrations. Studies on other n-alkyl-cyanobiphenyls have utilized Raman spectroscopy to investigate phase transitions and molecular ordering. nih.gov

Table 3: Key Vibrational Modes and Expected Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch2850 - 29602850 - 2960
C≡N Stretch~2225 (strong, sharp)~2225 (strong, sharp)
Aromatic C=C Stretch1400 - 16101400 - 1610
CH₂ Bending~1465~1465

High-Resolution Mass Spectrometry for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), the elemental composition can be unambiguously determined.

For this compound, the molecular formula is C₂₄H₃₁N. nist.gov The theoretical exact mass of the neutral molecule is 333.5096 g/mol . nist.gov In HRMS, the compound is typically ionized to form a molecular ion, most commonly the protonated molecule [M+H]⁺ in positive ion mode. The theoretical m/z for the [M+H]⁺ ion of this compound is 334.2533. An experimental HRMS measurement confirming this m/z value to within a few parts per million would provide unequivocal validation of the molecular formula.

Fragmentation analysis using tandem mass spectrometry (MS/MS) can further confirm the structure. The fragmentation of the molecular ion would be expected to involve cleavage of the alkyl chain and potentially the biphenyl linkage, providing further structural information.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₂₄H₃₁N
Theoretical Exact Mass (M)333.5096
Theoretical m/z of [M+H]⁺334.2533

Advanced Spectroscopic Probes for Investigating Molecular Environment and Dynamics (e.g., Solid-State NMR, Dielectric Spectroscopy in a theoretical/mechanistic context)

Beyond the primary structural characterization techniques, advanced spectroscopic probes can offer deeper insights into the molecular environment and dynamics of this compound, particularly in its condensed phases.

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. For liquid crystalline materials like this compound, SSNMR can provide information on molecular ordering, conformational changes at phase transitions, and the dynamics of different molecular segments (e.g., the biphenyl core versus the flexible alkyl chain). Techniques like magic-angle spinning (MAS) are used to obtain high-resolution spectra in the solid state.

Dielectric Spectroscopy investigates the response of a material to an applied electric field over a range of frequencies. For polar molecules like this compound, which possesses a large dipole moment due to the nitrile group, dielectric spectroscopy is particularly informative. In the liquid crystalline phases, the dielectric properties are anisotropic. Measurements of the dielectric permittivity parallel and perpendicular to the liquid crystal director can reveal information about molecular association (e.g., antiparallel dipole-dipole correlations) and molecular reorientation dynamics. Dielectric relaxation studies on the 4'-n-alkyl-4-cyanobiphenyl series have shown relaxation processes associated with the reorientation of the molecules around their short and long axes, providing insights into the rotational dynamics in the mesophases.

These advanced techniques, in a theoretical and mechanistic context, allow for a more complete understanding of the structure-property relationships in this compound, linking its molecular architecture and dynamics to its macroscopic liquid crystalline behavior.

Theoretical and Computational Investigations of 4 Undecyl 1,1 Biphenyl 4 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational for elucidating the electronic structure of molecules. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. gatech.eduarxiv.org For 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile, such calculations provide a detailed picture of its chemical characteristics. DFT methods, such as those employing the B3LYP functional, are often used to balance computational cost and accuracy for molecules of this size. nih.govmdpi.com

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with orbitals representing regions of electron density. youtube.comuci.edu Analysis of these orbitals reveals how electrons are distributed and how they participate in chemical bonding. The charge distribution within this compound is significantly influenced by its functional groups: the electron-withdrawing nitrile (-C≡N) group and the nonpolar alkyl chain.

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom, providing a quantitative view of the charge distribution. bhu.ac.in In this compound, the nitrogen atom of the nitrile group is expected to carry a significant negative charge, while the attached carbon atom is positive. The carbon atoms of the biphenyl (B1667301) rings exhibit a more complex distribution, and the hydrogen atoms are generally positively charged.

Table 1: Representative Mulliken Atomic Charges for Key Atoms in this compound Note: These values are illustrative and depend on the specific computational method and basis set used.

Atom/GroupAtom IdentifierCalculated Charge (a.u.)
Nitrile GroupNitrogen (N)-0.45
Carbon (C)0.15
Biphenyl Ring (cyano-substituted)Carbon attached to -CN0.20
Biphenyl Ring (undecyl-substituted)Carbon attached to undecyl-0.10
Undecyl ChainTerminal Methyl (CH3)-0.25 (avg. per H)

Frontier Molecular Orbital (FMO) theory is a key application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and conductivity. taylorandfrancis.comfiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

For this compound, the HOMO is typically localized on the electron-rich biphenyl core, which acts as the primary electron donor. The LUMO, conversely, is often centered on the electron-withdrawing cyano-substituted phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. bhu.ac.inpku.edu.cn A smaller gap generally corresponds to higher reactivity and easier electronic transitions.

Table 2: Typical FMO Parameters Calculated for this compound Note: Values are representative and vary with the level of theory.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
Energy Gap (ΔE)ELUMO - EHOMO4.7

Conformational Analysis and Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical map that describes the energy of a molecule as a function of its geometric parameters. libretexts.orgwikipedia.org For flexible molecules like this compound, exploring the PES is essential to identify stable conformations (energy minima) and transition states between them (saddle points). gatech.edulibretexts.org

The most significant conformational feature of the biphenyl core is the torsional or dihedral angle between the two phenyl rings. researchgate.net This angle results from a balance between two opposing effects: steric hindrance between the ortho-hydrogen atoms, which favors a twisted conformation, and π-conjugation across the rings, which favors a planar conformation. While biphenyl in the gas phase has a twist angle of about 44°, crystal packing forces can favor more planar arrangements. researchgate.netic.ac.uk The long undecyl chain also possesses significant conformational freedom due to rotation around its numerous C-C single bonds. Mapping the PES involves systematically changing these key geometric parameters and calculating the energy at each point to locate the most stable structures. visualizeorgchem.com

Table 3: Illustrative Potential Energy as a Function of Biphenyl Torsion Angle Note: Energy values are relative to the lowest energy conformation.

Torsion Angle (°)DescriptionRelative Energy (kcal/mol)
0Planar (eclipsed ortho-hydrogens)1.8
40-45Twisted (Minimum energy)0.0
90Perpendicular (No π-conjugation)2.0

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. metu.edu.tr By solving Newton's equations of motion, MD simulations can model the dynamic behavior of systems ranging from a single molecule to large ensembles in condensed phases. rsc.orgdtic.mil For this compound, MD is particularly valuable for investigating the intermolecular interactions that give rise to its liquid crystal phases.

In these simulations, a large number of molecules are placed in a simulation box, and their trajectories are calculated over a period of time. This allows for the observation of emergent collective behaviors, such as the formation of ordered phases (e.g., nematic or smectic). The simulations reveal the importance of specific intermolecular forces, including:

π-π stacking: Attractive interactions between the aromatic biphenyl cores.

Dipole-dipole interactions: Resulting from the polar nitrile groups.

Van der Waals forces: Between the long undecyl chains.

These simulations provide a molecular-level understanding of how temperature and pressure influence the phase transitions and material properties of this liquid crystal. researchgate.net

Computational Prediction of Spectroscopic Parameters and Spectral Assignment

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. nih.govresearchgate.net By calculating properties like vibrational frequencies and nuclear magnetic shieldings, theoretical spectra can be generated and compared with experimental FT-IR, FT-Raman, and NMR data.

Vibrational frequency analysis, typically performed after a geometry optimization, provides the frequencies and intensities of the molecule's normal modes of vibration. nih.gov This allows for the confident assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as the characteristic stretching of the C≡N bond or the bending modes of the C-H bonds. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the assignment of peaks in ¹H and ¹³C NMR spectra.

Table 4: Selected Predicted Vibrational Frequencies and Their Assignments Note: Calculated frequencies are often scaled to better match experimental values.

Vibrational ModeTypical Calculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C≡N Stretch22302220-2240
Aromatic C-H Stretch30503010-3120
Aliphatic C-H Stretch29202850-2960
Biphenyl Ring C=C Stretch16051580-1610

Solvent Effects and Solvation Models in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. nih.gov Theoretical studies can account for these solvent effects using various solvation models. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. repositorioinstitucional.mx

The Polarizable Continuum Model (PCM) is a widely used implicit model where the solute molecule is placed in a cavity within a dielectric continuum representing the solvent. nih.gov This approach is computationally efficient and effective for studying how a solvent's polarity affects the solute's electronic structure, geometry, and spectroscopic properties. For this compound, solvation models can predict how its large dipole moment interacts with polar solvents and how this might alter its conformational preferences or electronic energy levels. researchgate.net

Reaction Mechanisms and Kinetics of 4 Undecyl 1,1 Biphenyl 4 Carbonitrile Transformations

Mechanistic Pathways of Functional Group Transformations and Derivatizations

The primary transformations of 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile involve the nitrile group and the aromatic biphenyl (B1667301) system.

Nitrile Group Transformations:

The nitrile group is a versatile functional group that can undergo several important transformations:

Hydrolysis: The conversion of the nitrile group to a carboxylic acid is a common and significant reaction. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The reaction proceeds through initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water follows, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under acidic conditions to the corresponding carboxylic acid, 4'-Undecyl[1,1'-biphenyl]-4-carboxylic acid, and an ammonium ion. ucas.ac.cnorganicchemistrytutor.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This is followed by protonation to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.comlibretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine, (4'-Undecyl[1,1'-biphenyl]-4-yl)methanamine.

Catalytic Hydrogenation: This is a common industrial method involving the use of hydrogen gas and a metal catalyst such as palladium, platinum, or Raney nickel. libretexts.orgstudymind.co.uk The reaction proceeds through the formation of an intermediate imine, which is further reduced to the amine. bme.hu

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce nitriles to primary amines. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group, followed by further reduction of the intermediate imine.

Formation of Ketones via Grignard Reagents: Reaction with a Grignard reagent (R-MgX) followed by hydrolysis converts the nitrile group into a ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile to form an imine anion, which is stabilized as a magnesium salt. libretexts.org Subsequent hydrolysis yields the ketone.

Biphenyl Core Transformations:

The biphenyl core can undergo electrophilic aromatic substitution and C-H activation reactions.

Electrophilic Aromatic Substitution: The biphenyl system can be functionalized through reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing substituents (the undecyl group and the nitrile group) will determine the position of the new substituent. The undecyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator.

C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds in aromatic systems. For biphenyl compounds, palladium-catalyzed C-H activation can be directed by the nitrile group to introduce new functional groups at specific positions. nih.gov For instance, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported. nih.gov

Kinetic Studies of Key Reactions and Rate Determining Steps

Kinetics of Nitrile Hydrolysis:

The hydrolysis of aromatic nitriles has been the subject of numerous kinetic studies. The rate of hydrolysis is significantly influenced by the pH of the medium and the nature of substituents on the aromatic ring.

Acid-Catalyzed Hydrolysis: The rate of acid-catalyzed hydrolysis of benzonitriles is dependent on the concentration of the acid. For many substituted benzonitriles, the reaction is first-order with respect to both the nitrile and the acid. The rate-determining step is often the nucleophilic attack of water on the protonated nitrile.

Base-Catalyzed Hydrolysis: The base-catalyzed hydrolysis is also typically first-order in both nitrile and hydroxide ion concentration. The attack of the hydroxide ion on the nitrile carbon is generally the rate-determining step.

The following table presents hypothetical kinetic data for the hydrolysis of a generic 4'-alkylbiphenyl-4-carbonitrile under different conditions to illustrate the expected trends.

Reaction ConditionRate Constant (k)Order of ReactionRate-Determining Step
Acidic Hydrolysis (1 M HCl, 70°C)1.5 x 10⁻⁵ s⁻¹First-order in nitrileAttack of water on protonated nitrile
Basic Hydrolysis (1 M NaOH, 70°C)3.2 x 10⁻⁴ s⁻¹First-order in nitrile and hydroxideAttack of hydroxide on nitrile carbon

Interactive Data Table: Hypothetical Kinetic Data for Hydrolysis

ConditionRate Constant (k)Reaction OrderRate-Determining Step
Acidic (1 M HCl, 70°C)1.5e-5FirstAttack of H₂O on protonated nitrile
Basic (1 M NaOH, 70°C)3.2e-4SecondAttack of OH⁻ on nitrile carbon

Note: This data is illustrative and based on general trends for substituted benzonitriles.

Catalytic Reactivity and Ligand Effects in Chemical Transformations Involving the Compound

Catalysis plays a pivotal role in the transformations of this compound, particularly in reactions involving the biphenyl core and the reduction of the nitrile group.

Catalytic Hydrogenation of the Nitrile Group:

The selective hydrogenation of nitriles to primary amines is a catalytically driven process.

Catalyst Choice: The choice of catalyst is crucial for selectivity. Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂) are commonly used. bme.hu The catalyst structure can influence the product distribution between primary, secondary, and tertiary amines. For instance, atomically dispersed palladium catalysts have shown high selectivity towards either primary or secondary amines depending on the size of the palladium clusters. nih.gov

Ligand and Additive Effects: In some cases, additives or ligands are used to improve selectivity. For example, the use of ethylenediamine as a catalytic poison with Pd/C can allow for the chemoselective hydrogenation of other functional groups in the presence of an aromatic nitrile. nih.gov

Palladium-Catalyzed Cross-Coupling and C-H Activation:

The biphenyl moiety of this compound can be further functionalized using palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: While this reaction is typically used to synthesize the biphenyl scaffold itself, modifications of the biphenyl core of the target molecule can be achieved if a halo-substituent were present. The efficiency and selectivity of Suzuki-Miyaura couplings are highly dependent on the choice of palladium catalyst and the phosphine ligand. Bulky and electron-rich phosphine ligands, such as those from the dialkylbiarylphosphine class, are known to enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Ligand Effects in C-H Activation: In nitrile-directed C-H functionalization of biphenyls, the ligand on the palladium catalyst is critical. Substituted 2-pyridone ligands have been found to be key in assisting the cleavage of the C-H bond in a concerted metalation-deprotonation (CMD) process. nih.gov The steric and electronic properties of the ligand can control the regioselectivity of the functionalization.

The following table summarizes the role of catalysts and ligands in key transformations.

TransformationCatalyst SystemLigand/AdditiveEffect
Nitrile HydrogenationPd/CEthylenediamineEnhances chemoselectivity, leaving nitrile intact
C-H OlefinationPd(OAc)₂ / Ag₂CO₃2-Pyridone derivativeDirects meta-C-H activation, facilitates C-H cleavage
Suzuki-Miyaura Coupling (hypothetical halo-derivative)Pd₂(dba)₃Dialkylbiaryl phosphineIncreases reaction rate and scope

Interactive Data Table: Catalytic Systems and Their Effects

TransformationCatalystLigand/AdditiveEffect
Nitrile HydrogenationPd/CEthylenediamineEnhances chemoselectivity
C-H OlefinationPd(OAc)₂ / Ag₂CO₃2-PyridoneDirects meta-activation
Suzuki-Miyaura CouplingPd₂(dba)₃Dialkylbiaryl phosphineIncreases reaction rate

Computational Mechanistic Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms, intermediates, and transition states involved in the transformations of molecules like this compound.

Nitrile Transformations:

Hydrolysis: DFT studies on nitrile hydrolysis can elucidate the structures and energies of intermediates such as the protonated nitrile, imidic acid, and tetrahedral intermediates in the subsequent amide hydrolysis. These calculations can help to confirm the rate-determining step by comparing the energy barriers of different steps in the reaction pathway. Computational studies of nitrile hydratase enzymes have provided detailed mechanisms of nitrile hydration, highlighting the role of the metal center in activating the nitrile group. nih.govrsc.org

Reduction: Computational studies on the catalytic hydroboration of nitriles have been used to investigate the mechanism and determine the rate-determining step. researchgate.net For catalytic hydrogenation, DFT calculations can model the adsorption of the nitrile on the catalyst surface and the stepwise addition of hydrogen, providing insights into the factors that control selectivity. nih.gov

Biphenyl Core Transformations:

C-H Activation: DFT calculations have been instrumental in understanding the mechanism of nitrile-directed C-H activation of biphenyls. Studies have shown that a ligand-containing Pd-Ag heterodimeric transition state is favored for remote meta-selectivity. nih.gov These calculations can map out the potential energy surface of the reaction, identifying the key intermediates and the transition state for the C-H bond cleavage, which is often the rate-determining step. rsc.orgrsc.org

The following table provides examples of computational insights into the transformations of related compounds.

ReactionComputational MethodKey Findings
Nitrile HydroborationDFTIdentification of the rate-determining C-H bond reductive elimination step. researchgate.net
Nitrile-directed C-H OlefinationDFTElucidation of a Pd-Ag heterodimeric transition state favoring meta-selectivity. nih.gov
Benzene C-H ActivationDFTHigh energy barrier for C-H bond scission on a Pd acetate catalyst. rsc.org

Interactive Data Table: Computational Mechanistic Insights

ReactionMethodKey Findings
Nitrile HydroborationDFTRate-determining C-H reductive elimination. researchgate.net
C-H OlefinationDFTPd-Ag heterodimeric transition state. nih.gov
Benzene C-H ActivationDFTHigh energy barrier for C-H scission. rsc.org

Supramolecular Chemistry and Self Assembly of 4 Undecyl 1,1 Biphenyl 4 Carbonitrile

Analysis of Non-Covalent Interactions in Aggregates

The aggregation and phase behavior of 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile are dominated by a combination of dipole-dipole interactions, π-π stacking, and van der Waals forces. Classical hydrogen bonding plays a minimal role due to the absence of strong hydrogen bond donors.

Dipole-Dipole Interactions : The primary driving force for the initial association of molecules is the strong dipole moment originating from the cyano (-C≡N) group. This leads to a significant preference for an antiparallel arrangement of neighboring molecules to minimize electrostatic repulsion and maximize attraction. arxiv.orgresearchgate.net This head-to-tail alignment cancels out the net dipole moment of the pair, forming a fundamental, more centrosymmetric supramolecular building block. arxiv.orgrsc.org Spectroscopic measurements and theoretical calculations on cyanobiphenyl systems confirm that these dipole-dipole correlations are significantly enhanced in the condensed phases compared to the isotropic liquid state. arxiv.orgrsc.org The interaction between these dipoles is a critical factor in the formation and stability of various liquid crystal phases. researchgate.netrsc.org

π-π Stacking : The aromatic biphenyl (B1667301) core of the molecule facilitates π-π stacking interactions between adjacent molecules. cambridge.org These interactions, which are a combination of electrostatic and dispersion forces, contribute significantly to the cohesive energy of the assembled structures. stanford.edu In cyanobiphenyl systems, the antiparallel dipole arrangement often leads to a parallel-displaced or offset stacking of the biphenyl rings. cambridge.orgmdpi.com This configuration optimizes the attractive quadrupole interactions and minimizes steric hindrance, promoting the formation of columnar or layered structures. acs.org The strength and geometry of these π-π interactions are crucial in molecular recognition and the formation of ordered aggregates. stanford.edu

The interplay of these non-covalent forces is summarized in the table below.

Interaction TypeKey Molecular FeaturePrimary Role in AggregationTypical Energy Range (kJ/mol)
Dipole-Dipole Cyano Group (-C≡N)Promotes antiparallel dimer formation5 - 20
π-π Stacking Biphenyl CoreStabilizes columnar and layered packing10 - 50
Van der Waals Undecyl Chain (-C11H23)Drives nano-segregation and smectic layering2 - 10
Weak Hydrogen Bonding C-H bonds, N atom, π-systemFine-tunes molecular orientation< 5

Formation of Ordered Supramolecular Architectures in Solution and Solid State

The balance of directional, non-covalent interactions and the molecule's amphiphilic character drive the self-assembly of this compound into various ordered supramolecular structures, most notably thermotropic liquid crystal phases.

In the solid crystalline state, the molecules adopt a highly ordered, three-dimensional lattice that maximizes packing efficiency and optimizes all intermolecular interactions. Upon heating, the compound transitions into liquid crystalline mesophases, which possess a degree of order between that of a crystalline solid and an isotropic liquid.

Nematic (N) Phase : Characterized by long-range orientational order, where the long axes of the molecules align, on average, along a common direction known as the director. There is no long-range positional order in this phase.

Smectic (Sm) Phase : Exhibits a higher degree of order than the nematic phase. In addition to orientational order, the molecules organize into layers. The long undecyl chain of this compound strongly promotes the formation of smectic phases, particularly the Smectic A (SmA) phase, where the molecular long axes are, on average, perpendicular to the layer planes. This arises from the nano-segregation of the flexible alkyl tails and the rigid aromatic cores. nih.govsigmaaldrich.com

The formation of these architectures is a hierarchical process. nih.gov Antiparallel dimers form first due to strong dipole-dipole forces. These dimers then arrange themselves through weaker π-π stacking and van der Waals interactions to establish the long-range orientational and positional order characteristic of the specific liquid crystal phase. arxiv.org

Principles of Self-Assembly Processes and Driving Forces

Thermodynamic Control : The final supramolecular structure represents a thermodynamic minimum, achieved through reversible association and dissociation of molecules. The process is highly dependent on external conditions such as temperature.

Anisotropy of Interactions : The interactions are highly directional. The strong, linear dipole-dipole interaction, the planar π-π stacking, and the flexible van der Waals forces of the alkyl chain all contribute to the formation of anisotropic, non-spherical aggregates.

Enthalpic and Entropic Contributions : The formation of ordered structures is an enthalpically driven process, as the non-covalent interactions release energy. frontiersin.org This is partially counteracted by a decrease in entropy due to the loss of translational and rotational freedom. netlify.app However, the segregation of the incompatible alkyl chains and aromatic cores (an effect analogous to the hydrophobic effect) can lead to a net gain in entropy for the system as a whole, further driving the assembly. frontiersin.org

Nano-segregation : The molecule's amphiphilic nature, with a polar aromatic head and a nonpolar aliphatic tail, is a critical driving force. arxiv.org The tendency of the undecyl chains to aggregate with each other and separately from the biphenyl cores leads to the formation of the layered structures characteristic of smectic phases.

Crystal Engineering Principles Applied to Biphenyl Carbonitrile Systems

Crystal engineering aims to design and control the formation of molecular solids with desired structures and properties by understanding and utilizing intermolecular interactions. uoc.grnih.gov In the context of biphenyl carbonitrile systems, the primary tool is the concept of the "supramolecular synthon"—a robust and predictable structural unit formed by specific intermolecular interactions. nih.govbgu.ac.il

The Antiparallel Dimer Synthon : For this compound and related compounds, the most crucial supramolecular synthon is the antiparallel dimer formed through the strong association of the cyano groups. arxiv.orgresearchgate.net This dimer motif is a highly predictable and stable building block. Crystal design strategies focus on how these primary synthons pack in three dimensions.

Controlling Packing with Secondary Interactions : Once the dimer is formed, weaker interactions like π-π stacking and van der Waals forces guide the assembly of these units into a crystal lattice. acs.org The length of the alkyl chain is a key variable; longer chains, like the undecyl group, provide stronger van der Waals forces and favor layered, smectic-like packing even in the solid state. nih.gov

Polymorphism : The subtle balance of these interactions means that biphenyl carbonitriles can sometimes crystallize in multiple different arrangements, a phenomenon known as polymorphism. Each polymorph represents a different local minimum in the free energy landscape and can possess distinct physical properties. uoc.gr Crystal engineering seeks to control conditions to favor the formation of a specific, desired polymorph.

Analysis of crystal structures of related biphenyls shows that slipped parallel π-π interactions, with centroid-to-centroid distances typically in the range of 3.9 to 4.0 Å, are common for linking molecules into columns. nih.govresearchgate.net

Theoretical Modeling of Self-Assembled Structures and Interaction Energies

Theoretical and computational modeling are indispensable tools for understanding the complex interplay of forces that govern the self-assembly of this compound. These methods provide insights that are often difficult to obtain experimentally. researchgate.net

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) are used to analyze the fundamental non-covalent interactions in small molecular aggregates, such as dimers or trimers. arxiv.orgresearchgate.net DFT calculations can accurately determine optimized geometries, interaction energies, and the electronic properties of these assemblies. For instance, calculations can quantify the energy contribution of dipole-dipole forces versus π-stacking in the antiparallel dimer, confirming the dominance of the electrostatic interaction.

Molecular Dynamics (MD) Simulations : MD simulations are used to model the behavior of large ensembles of molecules over time, allowing for the prediction of bulk properties and phase transitions. nih.govacs.org By using accurate, atomistic force fields, MD simulations can reproduce the formation of nematic and smectic phases from an initially disordered state. nih.gov These simulations provide detailed information on structural properties like orientational order parameters and the dynamics of molecular motion within the liquid crystal phases. acs.org

Interaction Energy Analysis : Computational methods allow for the decomposition of the total interaction energy into its constituent parts (electrostatic, dispersion, repulsion). This provides a quantitative understanding of the driving forces behind self-assembly. The table below presents typical interaction energy values for cyanobiphenyl dimers derived from theoretical studies.

Dimer ConfigurationInteractionCalculated Energy (kJ/mol)
Antiparallel (Offset) Total Interaction Energy-25 to -35
Electrostatic Component-30 to -40
Dispersion Component-15 to -25
Repulsion Component+20 to +30
Parallel (Stacked) Total Interaction Energy-10 to -15

Data compiled from typical values for similar cyanobiphenyl systems in the literature.

These theoretical models are crucial for interpreting experimental data (e.g., from IR spectroscopy or X-ray diffraction) and for rationally designing new molecules with specific self-assembly behaviors and liquid crystalline properties. sci-hub.seresearchgate.net

Molecular Design Principles and Structure Performance Relationships in Advanced Materials Science

Molecular Engineering Strategies for Tunable Functional Responses in Liquid Crystalline Systems (Theoretical Perspective)

The tunability of functional responses in liquid crystalline systems, such as those based on 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile, is fundamentally rooted in the principles of molecular engineering. The goal is to manipulate the collective behavior of molecules through targeted modifications of their individual structures. Key strategies from a theoretical standpoint involve the modulation of intermolecular forces, molecular shape, and conformational flexibility.

The archetypal structure of a calamitic (rod-like) liquid crystal like this compound consists of three primary components: a rigid core, a flexible terminal chain, and a polar head group. Each of these can be a target for molecular engineering:

The Rigid Biphenyl (B1667301) Core: The biphenyl core is responsible for the shape anisotropy that is essential for liquid crystalline behavior. Theoretical models suggest that increasing the length or rigidity of this core enhances the stability of the mesophases. The introduction of different linking groups within the core can alter its linearity and polarizability, thereby influencing the dielectric anisotropy and refractive indices of the material.

The Flexible Undecyl Chain: The long, flexible undecyl (C11H23) chain plays a crucial role in determining the type of mesophase formed. The length and parity (odd or even number of carbon atoms) of the alkyl chain influence the melting point and the transition temperatures between different liquid crystal phases. Longer chains, like the undecyl group, tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for micro-phase separation between the aliphatic chains and the aromatic cores.

The Polar Cyano Group: The highly polar nitrile (-C≡N) group is a critical determinant of the dielectric properties. Its strong dipole moment leads to a positive dielectric anisotropy, which is the basis for the operation of twisted nematic liquid crystal displays. Molecular engineering can involve replacing or modifying this group to tune the dielectric response for specific applications.

Influence of Molecular Architecture on Anisotropy and Orientational Order (Computational and Mechanistic Focus)

The defining characteristic of liquid crystals is their anisotropy, meaning their physical properties are dependent on direction. This anisotropy arises from the long-range orientational order of the constituent molecules. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemistry calculations, provide a mechanistic understanding of how the architecture of this compound influences this order.

The orientational order is quantified by the order parameter, S, which is a measure of the average alignment of the long molecular axes with a common direction, known as the director. For a perfectly aligned system, S = 1, while for a completely isotropic liquid, S = 0.

Computational studies on the nCB series reveal several key relationships:

Aspect Ratio: The length-to-breadth ratio of the molecule is a primary factor. The elongated shape of the biphenyl core in this compound, further extended by the undecyl chain, results in a high aspect ratio. This geometric constraint favors parallel alignment to maximize packing efficiency and minimize excluded volume, thus promoting a high degree of orientational order.

Intermolecular Interactions: The stability of the ordered phase is governed by a delicate balance of intermolecular forces. For this compound, these include:

π-π stacking: The aromatic biphenyl cores can interact through π-π stacking, further promoting parallel alignment.

Dipole-dipole interactions: The strong dipole of the cyano group leads to antiparallel correlations between neighboring molecules, which can influence the local structure and dielectric properties.

Rational Design of Biphenyl Carbonitrile-Based Architectures for Specific Anisotropic Properties (Conceptual)

The rational design of liquid crystals for targeted applications is a conceptual process that builds upon the fundamental principles of structure-property relationships. For biphenyl carbonitrile-based architectures like this compound, the design process can be guided by a set of conceptual rules to achieve specific anisotropic properties.

Target PropertyDesign StrategyRationale
High Birefringence (Optical Anisotropy) Increase the length and conjugation of the aromatic core.A more extensive π-electron system leads to greater polarizability anisotropy, which is the molecular origin of birefringence.
High Positive Dielectric Anisotropy Incorporate a strong dipole moment parallel to the long molecular axis.The cyano group in biphenyl carbonitriles is a classic example. Its strong dipole aligns with the molecular axis, resulting in a large positive dielectric anisotropy.
Specific Mesophase and Temperature Range Vary the length and branching of the alkyl chain.As demonstrated by the nCB series, longer chains favor smectic phases. Introducing branching can disrupt packing and lower transition temperatures.
Low Viscosity Minimize intermolecular interactions that hinder molecular rotation.Shorter alkyl chains and a more cylindrical molecular shape can lead to lower rotational viscosity.
Photonic Properties Introduce chiral centers into the molecule or create chiral mixtures.Chirality leads to the formation of cholesteric (chiral nematic) phases, which exhibit selective reflection of light, a property useful in color filters and sensors.

For this compound, its long undecyl chain is a deliberate design choice to promote smectic mesomorphism, which is desirable for applications requiring layered structures, such as certain types of displays and spatial light modulators.

Theoretical Frameworks for Predicting Mesophase Behavior and Phase Transitions (excluding specific temperature ranges or empirical data)

Predicting the mesophase behavior and phase transitions of liquid crystals from their molecular structure is a central challenge in soft matter theory. Several theoretical frameworks, of varying levels of complexity, are employed to tackle this problem.

Maier-Saupe Theory: This is a mean-field theory that provides a foundational understanding of the nematic-isotropic phase transition. It considers the long-range orientational order arising from anisotropic attractive dispersion forces between rod-like molecules. The theory successfully predicts a first-order phase transition and a universal behavior for the order parameter as a function of a reduced temperature. While it is a simplified model, it captures the essential physics of the nematic state.

Onsager Theory: This theory, based on the excluded volume interactions between hard, non-interacting rods, demonstrates that purely repulsive forces can be sufficient to drive the formation of an ordered nematic phase from an isotropic one. It is particularly applicable to systems with very high aspect ratios.

Landau-de Gennes Theory: This is a phenomenological theory that describes liquid crystal phases and their transitions in terms of a macroscopic order parameter tensor. It does not rely on a specific molecular model but rather on symmetry arguments. By expanding the free energy of the system as a power series in the order parameter, it can describe a wide variety of phase transitions, including the nematic-isotropic, smectic-A-nematic, and others.

Molecular Simulation: Methods like Monte Carlo and Molecular Dynamics simulations provide a powerful computational approach to predicting phase behavior. By simulating a large ensemble of molecules with a given force field that describes the intermolecular interactions, these methods can, in principle, map out the entire phase diagram of a substance. They can also provide detailed insights into the molecular organization within each phase.

These theoretical frameworks, while often not providing exact quantitative predictions for specific molecules like this compound without significant computational effort, provide the essential conceptual understanding of how molecular features give rise to the rich and complex phase behavior of liquid crystals.

Computational Exploration of Host-Guest Interactions and Doping Effects for Advanced Materials Design

The properties of a liquid crystal host, such as this compound, can be significantly modified by the introduction of guest molecules or nanoparticles, a process known as doping. Computational methods are invaluable for exploring these host-guest interactions and predicting the resulting material properties.

Host-Guest Systems:

When a guest molecule (e.g., a dye) is dissolved in a liquid crystal host, the cooperative alignment of the host molecules can induce a preferred orientation of the guest molecules. This is the basis of the "guest-host effect" used in some types of displays. Computational modeling, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can predict:

The preferred orientation of the guest molecule within the liquid crystal matrix.

The order parameter of the guest molecule , which determines the efficiency of properties like light absorption anisotropy.

The impact of the guest on the host's phase transition temperatures and order parameter.

Doping with Nanoparticles:

The introduction of nanoparticles into a liquid crystal host can lead to novel hybrid materials with enhanced or entirely new functionalities. Computational simulations can help to understand and predict these effects:

Dopant TypePredicted Effect on HostPotential Application
Quantum Dots Alteration of electro-optical response, potential for increased pretilt angle at interfaces. nih.govEnhanced display performance, novel optical sensors.
Gold Nanoparticles Modification of dielectric and elastic properties, potential for plasmonic effects.Plasmonically-active electro-optical devices.
Ferroelectric Nanoparticles Increased dielectric response, lower driving voltages. mdpi.comLow-power displays and photonic devices.
Carbon Nanotubes Significant changes in dielectric properties and alignment. ossila.comElectrically conductive anisotropic materials.

Computational explorations of these systems typically involve modeling the interactions at the nanoparticle-liquid crystal interface and in the bulk. These simulations can reveal how the nanoparticles disrupt or enhance the local ordering of the liquid crystal molecules and how this translates to changes in macroscopic properties. This predictive capability is crucial for the rational design of advanced functional materials based on doped liquid crystal systems.

Advanced Methodologies for Investigating Electronic and Optical Characteristics

Time-Dependent Density Functional Theory (TD-DFT) for Optical Response Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules. nih.gov It extends the ground-state DFT formalism to describe the response of electrons to time-dependent electromagnetic fields, such as those in light. ijnc.ir This makes TD-DFT particularly well-suited for predicting the optical response of molecules like 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile.

The primary application of TD-DFT in this context is the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. These energies directly correlate with the absorption maxima in a UV-Visible spectrum. For each electronic transition, TD-DFT also calculates the oscillator strength, a dimensionless quantity that represents the probability of that transition occurring. Transitions with high oscillator strengths correspond to intense absorption bands.

For a molecule such as 11CB, the principal electronic transitions responsible for its characteristic UV absorption occur within the conjugated π-system of the biphenyl (B1667301) core. TD-DFT calculations can precisely identify these transitions, typically as π → π* excitations, and predict their corresponding wavelengths and intensities. The methodology allows researchers to understand how structural modifications, such as changing the length of the alkyl chain, might subtly influence the electronic structure and optical absorption profile.

Computational Spectroscopic Studies (e.g., UV-Vis Absorption, Emission, Circular Dichroism)

Computational spectroscopy leverages theoretical methods like TD-DFT to simulate and interpret various types of spectra.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is dominated by strong absorption in the ultraviolet region, arising from electronic transitions within the biphenyl core. Computational studies on the 4-alkyl-4'-cyanobiphenyl (nCB) series show that the main absorption peak corresponds to a π → π* transition localized on the conjugated biphenyl moiety. researchgate.net The position of this absorption maximum (λmax) is largely insensitive to the length of the alkyl chain, as the undecyl group is saturated and does not participate in the π-conjugation. Theoretical calculations for related cyanobiphenyls confirm a strong transition around 280-300 nm. researchgate.net

TransitionPrimary Orbital ContributionCalculated Wavelength (λmax)Oscillator Strength (f)Character
S0 → S1HOMO → LUMO~295 nm> 0.5π → π*

This table presents illustrative TD-DFT data typical for a 4-alkyl-4'-cyanobiphenyl compound, showing the primary electronic transition.

Emission (Fluorescence): While absorption is calculated from the ground state geometry, simulating fluorescence requires optimizing the geometry of the first singlet excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) provides the emission energy. For cyanobiphenyls, fluorescence typically occurs at a longer wavelength than absorption (a phenomenon known as Stokes shift).

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum.

Theoretical Approaches to Charge Transport Phenomena and Electronic Band Structure

In condensed phases, the electronic properties of molecular materials like 11CB are described by their electronic band structure, which originates from the collective interaction of the molecular orbitals of individual molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. edu.krd The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, a critical parameter that determines the molecule's electronic stability and the energy required for electronic excitation. nih.gov

For this compound, the HOMO and LUMO are primarily localized on the conjugated biphenyl-carbonitrile framework. The undecyl chain has a negligible contribution to these frontier orbitals. Quantum chemical calculations, such as those using DFT, can accurately predict the energies of these orbitals. A large HOMO-LUMO gap is indicative of high chemical stability and low reactivity. edu.krd

Charge transport in liquid crystals is an anisotropic process, meaning that conductivity is different along different directions relative to the liquid crystal director. The transport mechanism is typically described by a hopping model, where charge carriers (electrons or holes) "hop" between adjacent molecules. utwente.nl The rate of hopping is highly dependent on the spatial overlap between the frontier orbitals (HOMO for hole transport, LUMO for electron transport) of neighboring molecules, a quantity known as the electronic coupling or transfer integral. Theoretical calculations can quantify these transfer integrals for different molecular arrangements, providing insight into how molecular ordering in the smectic and nematic phases affects charge mobility.

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.5 to -7.0Related to ionization potential (hole injection/transport)
LUMO Energy-1.0 to -1.5Related to electron affinity (electron injection/transport)
HOMO-LUMO Gap5.0 to 6.0Determines electronic stability and optical absorption onset

This table provides representative DFT-calculated electronic parameters for molecules in the n-alkyl-cyanobiphenyl series.

Molecular-Level Insights into Dielectric Anisotropy and Permittivity (Theoretical)

Dielectric anisotropy (Δε) is a defining characteristic of liquid crystals and is crucial for their application in display technologies. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average molecular orientation axis (the director). iphy.ac.cn The origin of this macroscopic property lies in the anisotropic nature of the individual molecules.

Computational methods can provide a direct link between the molecular structure of 11CB and its dielectric properties. The key molecular parameters are the permanent dipole moment (μ) and the molecular polarizability tensor (α). These can be calculated with high accuracy using ground-state DFT.

For this compound, the molecule possesses a large permanent dipole moment due to the strongly electron-withdrawing nitrile (-C≡N) group. This dipole is oriented almost parallel to the long axis of the molecule. The molecular polarizability is also anisotropic, being greater along the long axis (α∥) than perpendicular to it (α⊥) due to the elongated shape of the biphenyl core.

The positive dielectric anisotropy (Δε > 0) of 11CB arises because the large longitudinal dipole moment contributes significantly to ε∥, while having a much smaller contribution to ε⊥. Theoretical models, such as the Maier-Meier theory, connect these molecular parameters to the macroscopic dielectric constants, taking into account the degree of orientational order (S) of the liquid crystal phase. Computational chemistry allows for the precise calculation of these molecular inputs, enabling the prediction of how changes in molecular structure would affect the material's dielectric response. mdpi.com

Molecular ParameterDescriptionContribution to Dielectric Anisotropy (Δε)
Longitudinal Dipole (μ)Dipole moment component along the long molecular axis. Large due to the -CN group.Primary factor leading to a large, positive Δε.
Transverse Dipole (μ)Dipole moment component perpendicular to the long axis. Very small for 11CB.Negligible contribution.
Polarizability Anisotropy (Δα)Difference between polarizability along and perpendicular to the long axis (α - α).Positive contribution to Δε.

This table summarizes the molecular origins of the positive dielectric anisotropy in this compound.

Future Directions and Emerging Research Avenues for 4 Undecyl 1,1 Biphenyl 4 Carbonitrile

Exploration of Novel Sustainable Synthetic Routes and Methodologies

The traditional synthesis of 4'-alkyl-4'-cyanobiphenyls often involves multiple steps with stoichiometric reagents, which can be inefficient and generate significant waste. Future research will increasingly focus on developing green and sustainable synthetic strategies. Key areas of exploration include one-pot reactions, catalytic methods, and the use of greener solvents.

A promising approach is the development of "one-pot" parallel synthesis techniques. tandfonline.comresearchgate.net This methodology allows for the synthesis of several homologous compounds simultaneously, significantly improving efficiency. tandfonline.comresearchgate.net Future work could adapt these parallel synthesis protocols for 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile, focusing on minimizing solvent use and energy consumption.

Catalytic methods, particularly palladium(0)-catalysed cross-coupling reactions (such as Suzuki or Negishi coupling), have proven effective for constructing the biphenyl (B1667301) core. tandfonline.com The next frontier in this area is the development of more sustainable catalysts, such as those based on earth-abundant metals or heterogeneous catalysts that can be easily recovered and reused.

Synthetic Methodology Description Potential Sustainability Improvement
One-Pot Parallel Synthesis Combines multiple reaction steps in a single reactor, allowing for the simultaneous synthesis of multiple nCB homologues. tandfonline.comresearchgate.netReduces waste from purification of intermediates, saves time and energy.
Palladium(0)-Catalysed Coupling Efficiently couples an arylboronic acid with a halo-benzonitrile to form the biphenyl core structure. tandfonline.comHigh yields and selectivity; future work can focus on catalyst recycling and using greener solvents.
Microwave-Assisted Synthesis Utilizes microwave irradiation to dramatically reduce reaction times and potentially increase yields.Significant energy savings compared to conventional heating methods.
Solvent-Free Reactions Reactions are conducted in the absence of a solvent, often using a melt or solid-state grinding approach.Eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes.

Further research into flow chemistry processes could also offer a scalable and more controlled method for the synthesis of this compound, providing better heat management and safety for catalytic reactions.

Integration into Multi-Component Systems for Synergistic Functional Effects (Theoretical Design)

The true potential of this compound is often realized when it is part of a multi-component system. Its long alkyl chain and polar cyano group make it a versatile component for creating materials with tailored properties. Theoretical design and formulation of new mixtures are critical future directions.

One primary area is the formulation of eutectic mixtures. By combining this compound with other nCBs or different liquid crystal families, it is possible to create mixtures with significantly depressed melting points and broader nematic or smectic phase temperature ranges. mdpi.com This is crucial for applications that require stable liquid crystal phases at and below room temperature. nih.gov

Future research will also focus on designing advanced composite materials. This involves integrating this compound into polymer matrices or doping it with nanoparticles to achieve synergistic effects.

Polymer Dispersed Liquid Crystals (PDLCs): The undecyl chain can enhance compatibility and influence droplet morphology when mixed with certain polymers, leading to improved electro-optical switching and bistability.

Nanoparticle Composites: Doping with nanoparticles like gold (Au) or carbon nanotubes (CNTs) can drastically alter the dielectric and electro-optical properties of the liquid crystal host. researchgate.netaps.org The long alkyl chain of this compound could be theoretically designed to interact specifically with functionalized nanoparticle surfaces, improving dispersion stability and enhancing the desired synergistic effects, such as lower switching voltages. researchgate.netaps.org

Sensing Applications: Multi-component gels incorporating this compound can be designed as responsive materials for detecting volatile organic compounds (VOCs). nih.gov The specific interactions between the long alkyl chain and certain analytes could be exploited to create highly selective and sensitive optical sensors. nih.gov

The theoretical challenge lies in predicting the phase behavior and physical properties of these complex mixtures, which remains a "hit or miss process". mdpi.com

Advanced Computational Modeling for Predictive Material Performance and Property Optimization

To overcome the trial-and-error nature of designing multi-component systems, advanced computational modeling is an essential future research avenue. Using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, it is possible to predict the properties of this compound and its mixtures from first principles. researchgate.netmdpi.com

Key research goals for computational modeling include:

Predicting Phase Behavior: Accurately simulating the transition temperatures (crystal-smectic, smectic-nematic, nematic-isotropic) for the pure compound and its mixtures is a primary objective. This involves correctly modeling intermolecular forces, including the dipole-dipole interactions of the cyano groups and the van der Waals interactions of the undecyl chains.

Optimizing Electro-Optical Properties: Simulations can calculate key parameters like dielectric anisotropy (Δε) and refractive index anisotropy (Δn). This allows for the in-silico screening of potential mixture components that could be added to this compound to optimize it for specific display applications.

Understanding Molecular Interactions: Modeling can provide insight into the antiparallel pairing of the cyano groups and the role of the long alkyl chain in promoting smectic phases. nih.gov Understanding how chain length influences dimerization and molecular packing is crucial for designing materials with desired mesophases. nih.gov

Simulating Host-Guest Interactions: Computational methods can be used to model the interactions between this compound and nanoparticles or polymer chains, helping to guide the design of stable and functional composites.

Modeling Technique Target Properties and Applications
Density Functional Theory (DFT) Calculation of molecular geometry, electronic structure, dipole moments, and polarizability to predict dielectric properties.
Molecular Dynamics (MD) Simulation of bulk phase behavior, prediction of phase transition temperatures, calculation of order parameters, and modeling diffusion of guest molecules.
Maier-Saupe Theory A molecular field theory used to predict the nematic-isotropic transition temperature and order parameter in liquid crystals and their mixtures. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying specific interactions, such as those between a liquid crystal molecule and a nanoparticle surface, with high accuracy.

A significant research gap remains in developing force fields that can accurately capture the subtle interactions governing liquid crystal phase behavior, especially for long-chain homologues and complex mixtures.

Development of In Situ Characterization Techniques for Dynamic Chemical Processes

While bulk characterization methods are well-established, future research will increasingly rely on in situ techniques to observe the dynamic behavior of this compound in real-time and under operational conditions. These methods are crucial for understanding phase transitions, molecular alignment, and the response to external stimuli.

Emerging research directions in this area include:

Advanced Microscopy: Using techniques like in situ Atomic Force Microscopy (AFM) and high-speed Polarized Optical Microscopy (POM) to visualize phase transitions and defect dynamics at surfaces and interfaces with high spatial and temporal resolution. ipme.ru

Synchrotron X-ray Diffraction (XRD): Real-time XRD studies can provide detailed information about changes in molecular packing and ordering during phase transitions induced by temperature or electric fields. ipme.ruiosrjournals.org

Spectroscopic Ellipsometry: This technique can be used in situ to monitor the alignment and switching of liquid crystal molecules in thin films and display cells, providing valuable data for optimizing electro-optical devices.

NMR Spectroscopy: Techniques like Xenon-129 (¹²⁹Xe) NMR have been shown to be sensitive probes for detecting phase transitions and characterizing dynamics in liquid crystal mixtures. acs.org Applying such methods could reveal subtle changes in the local environment of this compound within a complex system.

The development of microfluidic devices integrated with these characterization tools will enable high-throughput studies of the behavior of this compound under various conditions of confinement and flow.

Addressing Current Challenges and Identifying Research Gaps in Biphenyl Carbonitrile Research

Despite decades of research, several challenges and knowledge gaps persist in the field of biphenyl carbonitrile materials, including this compound. Addressing these will be central to future research efforts.

Structure-Property Prediction: A major challenge is the precise prediction of bulk material properties from molecular structure. Small changes to the alkyl chain length or the addition of substituents can lead to large, often unpredictable, changes in phase transition temperatures and mesophase type. tandfonline.com The influence of long alkyl chains like the undecyl group on smectic phase stability and viscoelastic properties is complex and not fully understood. nih.gov

Scalable Sustainable Synthesis: While novel synthetic routes are being explored, developing methods that are both sustainable and economically viable for large-scale production remains a significant hurdle. tandfonline.com

Interfacial Science: The behavior of liquid crystals is heavily dictated by their interaction with surfaces. A research gap exists in understanding and controlling the anchoring, alignment, and wetting behavior of long-chain nCBs like the undecyl variant on novel substrates, such as flexible polymers or 2D materials.

Polymorphism in the Solid State: Biphenyl carbonitriles can exhibit complex polymorphism, where different crystalline structures can form depending on the thermal history. ossila.com This can affect the first melting temperature and the subsequent liquid crystal phases, posing a challenge for device reliability. Future work is needed to better understand and control this crystallization behavior.

Bridging Modeling and Experiment: A persistent gap exists between computational predictions and experimental results. Improving the accuracy of molecular models and force fields is crucial for making computational screening a truly predictive tool for discovering new liquid crystal mixtures and composites. mdpi.com

Future research must focus on a synergistic approach that combines targeted synthesis, multi-component formulation, advanced in situ characterization, and high-fidelity computational modeling to overcome these challenges and fully exploit the potential of this compound.

Q & A

Basic: What are the standard synthetic routes for preparing 4'-alkyl-substituted biphenylcarbonitrile derivatives?

Methodological Answer:
The synthesis of 4'-alkyl-substituted biphenylcarbonitriles typically involves cross-coupling reactions, such as Suzuki-Miyaura or Kumada couplings. For example:

  • Suzuki Coupling : A palladium-catalyzed reaction between aryl halides (e.g., 4'-bromomethyl-[1,1'-biphenyl]-4-carbonitrile) and boronic acids (e.g., 4-cyanophenyl boronic acid) in the presence of a base (e.g., Na₂CO₃) and THF/water solvent systems. Yields >95% are achievable under optimized conditions .
  • Nucleophilic Substitution : Alkylation of intermediates like 4'-bromomethyl derivatives with amines (e.g., diethylamine) in THF at room temperature, yielding functionalized derivatives (e.g., 4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile) .
    Key Steps : Purification via column chromatography (DCM/hexanes gradient) and recrystallization (ethanol/THF) ensure high purity .

Basic: How is NMR spectroscopy utilized to confirm the structure of biphenylcarbonitrile derivatives?

Methodological Answer:
1H and 13C NMR are critical for structural validation:

  • Proton Environment : For 4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile, signals at δ 7.55–7.80 ppm (aromatic protons) and δ 3.65 ppm (CH₂ group) confirm substitution patterns .
  • Nitrile Group : The carbonitrile group (C≡N) appears as a distinct peak at ~120 ppm in 13C NMR.
    Best Practices : Deuterated solvents (e.g., CDCl₃) and integration ratios validate stoichiometry .

Advanced: What experimental discrepancies exist in measuring the conductance of asymmetric biphenylcarbonitrile derivatives?

Methodological Answer:
Break junction techniques (MCBJ vs. STM-BJ) reveal contradictions:

  • MCBJ Results : High conductance for asymmetric 4’-mercapto-[1,1’-biphenyl]-4-carbonitrile due to coherent electronic coupling across the molecule .
  • STM-BJ Discrepancies : Lower reproducibility in contact formation, possibly due to solvent effects or electrode-material interactions .
    Resolution : Use dry MCBJ conditions and theoretical modeling (DFT) to reconcile asymmetric coupling mechanisms .

Advanced: How does alkyl chain length influence the mesomorphic behavior of biphenylcarbonitrile derivatives?

Methodological Answer:
Alkyl chains (e.g., pentyl, heptyl, undecyl) modulate liquid crystalline phases:

  • Phase Transitions : Longer chains (e.g., 4’-hexyloxy derivatives) lower melting points (e.g., 56–58°C) and stabilize nematic phases .
  • Twist-Bend Phases : Derivatives with branched or odd-even alkyl chains exhibit unique mesophases due to bent molecular conformations .
    Experimental Design : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) correlate chain length with phase behavior .

Advanced: What mechanistic strategies enable dearomatization of biphenylcarbonitrile complexes?

Methodological Answer:
Dearomatization via double-protonation and oxidation:

  • Protonation : Use strong acids (e.g., HNTf₂) to generate cyclohexadienyl intermediates.
  • Oxidation : NOPF₆ liberates cyclohexene products (e.g., 4'-hydroxy-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-carbonitrile) with yields up to 70% .
    Key Insight : Enantioenriched arene complexes enable asymmetric synthesis, though racemic mixtures dominate preliminary studies .

Advanced: How are palladium-catalyzed cross-coupling reactions optimized for biphenylcarbonitrile synthesis?

Methodological Answer:
Optimization parameters include:

  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling; PdCl₂ for Sonogashira reactions.
  • Solvent Systems : THF/water mixtures enhance solubility and reaction efficiency .
  • Temperature : Room temperature for amine alkylation vs. reflux for boronic acid couplings .
    Yield Enhancement : Sequential one-pot protocols (e.g., Kumada–Sonogashira–Suzuki) achieve >95% yields .

Advanced: What safety protocols are critical for handling biphenylcarbonitrile derivatives in air-sensitive reactions?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (H335) during high-temperature reactions (e.g., 361.6°C boiling point) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.